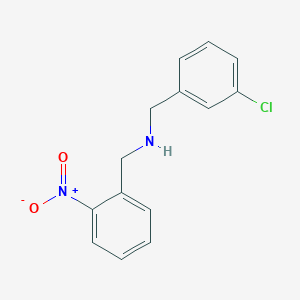

(3-Chloro-benzyl)-(2-nitro-benzyl)-amine

CAS No.:

Cat. No.: VC15753685

Molecular Formula: C14H13ClN2O2

Molecular Weight: 276.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13ClN2O2 |

|---|---|

| Molecular Weight | 276.72 g/mol |

| IUPAC Name | 1-(3-chlorophenyl)-N-[(2-nitrophenyl)methyl]methanamine |

| Standard InChI | InChI=1S/C14H13ClN2O2/c15-13-6-3-4-11(8-13)9-16-10-12-5-1-2-7-14(12)17(18)19/h1-8,16H,9-10H2 |

| Standard InChI Key | CHYVJKDHUYKPTN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)CNCC2=CC(=CC=C2)Cl)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

(3-Chloro-benzyl)-(2-nitro-benzyl)-amine is systematically named 1-(3-chlorophenyl)-N-[(2-nitrophenyl)methyl]methanamine in its free base form. As a hydrobromide salt, its IUPAC name extends to 1-(3-chlorophenyl)-N-[(2-nitrophenyl)methyl]methanamine;hydrobromide . The molecular weight of the hydrobromide form is 357.63 g/mol, calculated from its formula .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | (free base) | |

| Molecular Weight | 357.63 g/mol (hydrobromide) | |

| SMILES | C1=CC=C(C(=C1)CNCC2=CC(=CC=C2)Cl)N+[O-].Br | |

| InChIKey | CMYODMRFWFUEMW-UHFFFAOYSA-N |

Structural Features

The molecule comprises two benzyl groups:

-

A 3-chlorobenzyl moiety (chlorine at the meta position of the benzene ring).

-

A 2-nitrobenzyl group (nitro substituent at the ortho position).

These groups are linked via a methylene (-CH-) bridge to the central amine nitrogen. The hydrobromide salt form introduces a bromide counterion, enhancing solubility in polar solvents .

Synthetic Methodologies and Optimization

General Synthesis Strategies

While no direct synthesis protocol for (3-Chloro-benzyl)-(2-nitro-benzyl)-amine is published, analogous compounds in the J-Stage studies suggest viable routes. For example, N,N′-Bis-(4-chlorobenzyl)-N,N′-bis-(3-chloro-phenyl)-oxalamide (1e) was synthesized via microwave-assisted coupling of substituted benzylamines with oxalyl chloride . Adapting this method:

-

Amine Preparation:

-

React 3-chlorobenzylamine with 2-nitrobenzyl bromide under nucleophilic substitution conditions.

-

Use a base like triethylamine to scavenge HBr, promoting amine alkylation.

-

-

Salt Formation:

Table 2: Comparative Synthesis Yields of Structural Analogs

| Compound | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|

| 1e (Oxalamide analog) | 81 | 113–116 | |

| 2c (Butenediamide) | 32 | 147–150 |

Microwave-Assisted Synthesis

The J-Stage studies highlight microwave irradiation as a critical factor in reducing reaction times (<30 minutes) and improving yields (up to 81%) for diamide derivatives . This technique could be applied to the target compound by optimizing parameters such as power (e.g., 150 W) and solvent (e.g., ethanol or DMF).

Physicochemical and Spectroscopic Properties

Solubility and Stability

The hydrobromide salt form enhances aqueous solubility compared to the free base, making it suitable for biological assays. Stability studies on analogous compounds suggest decomposition temperatures above 100°C, with no significant degradation under inert atmospheres .

Spectroscopic Data

While specific NMR/IR data for (3-Chloro-benzyl)-(2-nitro-benzyl)-amine are unavailable, related compounds provide benchmarks:

-

-NMR: Benzyl protons resonate at δ 4.62–4.85 ppm (CH-N), aromatic protons at δ 6.72–7.52 ppm .

-

-NMR: Carbonyl carbons in oxalamide analogs appear at δ 163–164 ppm .

Hypothetical Pharmacological Applications

Neuroprotective Applications

The nitro group may confer antioxidant properties, mitigating oxidative stress in neurodegenerative pathways. Chlorine’s electron-withdrawing effect could enhance blood-brain barrier permeability, a critical factor for Alzheimer’s therapeutics .

Future Research Directions

-

Synthesis Optimization: Explore microwave-assisted techniques to improve yield and purity.

-

In Vitro Screening: Evaluate cholinesterase inhibition and neuroprotective activity.

-

ADMET Profiling: Assess absorption, distribution, and toxicity in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume